
6-Bromochroman-3-amine
Overview
Description
6-Bromochroman-3-amine is a useful research compound. Its molecular formula is C9H10BrNO and its molecular weight is 228.09 g/mol. The purity is usually 95%.
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Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 6-Bromochroman-3-amine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves bromination of a chroman precursor followed by amination. Key steps include:
- Bromination : Use of brominating agents like N-bromosuccinimide (NBS) under controlled conditions to ensure regioselectivity at the 6-position of the chroman backbone.
- Amination : Introduction of the amine group via nucleophilic substitution or catalytic amination, often requiring catalysts such as palladium complexes or copper iodide .
Optimization : Parameters like solvent polarity (e.g., DMF vs. THF), temperature (50–80°C), and stoichiometric ratios of reagents are critical. Purification via column chromatography or recrystallization ensures high purity (>95%) .
Q. How can the structural integrity of this compound be validated post-synthesis?
Use a combination of spectroscopic techniques:
- NMR : H and C NMR to confirm the presence of the bromine atom (δ ~6.8–7.2 ppm for aromatic protons) and amine group (δ ~2.5–3.5 ppm).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H] at m/z 230.0) .
- X-ray Crystallography : For definitive confirmation of stereochemistry and bond angles, though this requires high-purity crystals .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?
Discrepancies in bioactivity data (e.g., enzyme inhibition efficacy) may arise from:
- Variability in assay conditions : Differences in buffer pH, temperature, or co-solvents (e.g., DMSO concentration). Standardize protocols using guidelines from for reproducibility.
- Structural impurities : Trace solvents or byproducts (e.g., dehalogenated derivatives) can skew results. Validate compound purity via HPLC-MS before biological testing .
- Statistical analysis : Apply multivariate regression to isolate confounding variables (e.g., cell line heterogeneity) .
Q. How can computational modeling guide the design of this compound analogs with enhanced receptor binding?
- Docking simulations : Use software like AutoDock Vina to predict binding affinities to target receptors (e.g., GPCRs or kinases). Focus on substituents at the 3-amine position, which influence steric and electronic interactions .
- QSAR analysis : Correlate structural descriptors (e.g., Hammett constants for substituents) with experimental IC values to prioritize synthetic targets .
Q. What experimental designs mitigate challenges in studying the compound’s reactivity in substitution reactions?
- Kinetic studies : Monitor reaction progress via in situ FTIR or LC-MS to identify intermediates (e.g., benzylic carbocations).
- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilicity in SN2 reactions, while additives like KI improve leaving-group displacement .
- Competitive pathways : Use isotopic labeling (e.g., N-amine) to track regioselectivity in competing substitution mechanisms .
Q. Methodological Resources
Properties
Molecular Formula |
C9H10BrNO |
---|---|
Molecular Weight |
228.09 g/mol |
IUPAC Name |
6-bromo-3,4-dihydro-2H-chromen-3-amine |
InChI |
InChI=1S/C9H10BrNO/c10-7-1-2-9-6(3-7)4-8(11)5-12-9/h1-3,8H,4-5,11H2 |
InChI Key |
BUFGYKCIZBYJSH-UHFFFAOYSA-N |
Canonical SMILES |
C1C(COC2=C1C=C(C=C2)Br)N |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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